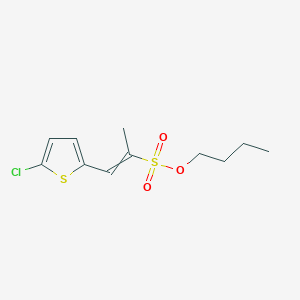
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a butyl group, a chlorothiophene ring, and a sulfonate group, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with butyl prop-1-ene-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorothiophene ring may also contribute to its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- Butyl 1-(5-bromothiophen-2-yl)prop-1-ene-2-sulfonate
- Butyl 1-(5-fluorothiophen-2-yl)prop-1-ene-2-sulfonate
- Butyl 1-(5-methylthiophen-2-yl)prop-1-ene-2-sulfonate
Uniqueness
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and methyl analogs, which may exhibit different chemical and biological properties.
特性
CAS番号 |
919792-72-6 |
|---|---|
分子式 |
C11H15ClO3S2 |
分子量 |
294.8 g/mol |
IUPAC名 |
butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate |
InChI |
InChI=1S/C11H15ClO3S2/c1-3-4-7-15-17(13,14)9(2)8-10-5-6-11(12)16-10/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
PBTFIAAWPOKRDB-UHFFFAOYSA-N |
正規SMILES |
CCCCOS(=O)(=O)C(=CC1=CC=C(S1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


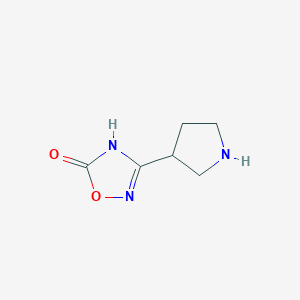
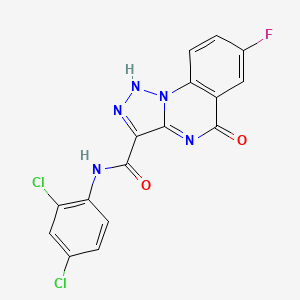
![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)
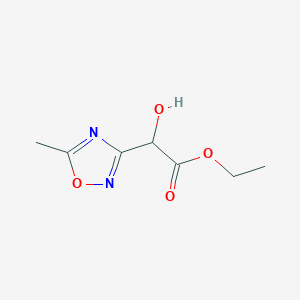
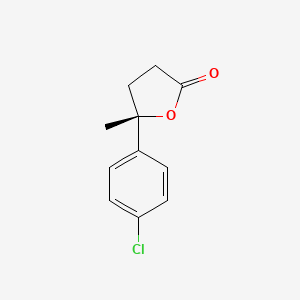
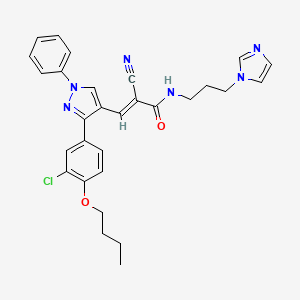
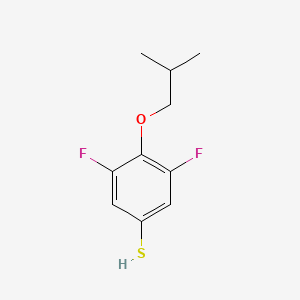
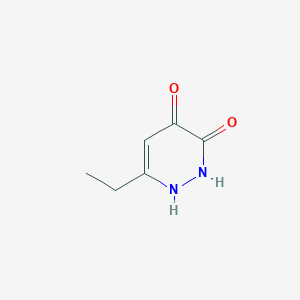
![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)
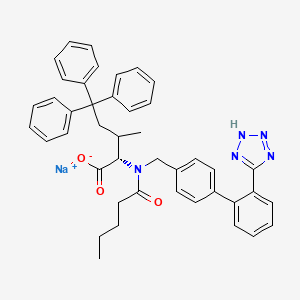
![Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12639243.png)
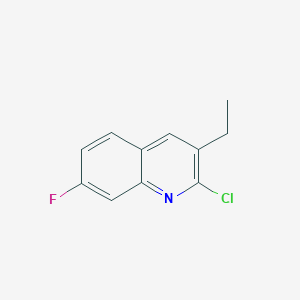
![(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12639259.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)
